molecular formula C9H9BrFNO2 B12443871 2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid

2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid

Cat. No.: B12443871
M. Wt: 262.08 g/mol
InChI Key: KNQZVZHVJCIMTL-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with bromine and fluorine atoms, making it a derivative of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.

    Protection of Amino Group: The amino group of 4-bromo-3-fluoroaniline is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Formation of Intermediate: The protected aniline is then subjected to a Friedel-Crafts acylation reaction with acryloyl chloride to form the corresponding acylated intermediate.

    Reduction: The acylated intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the protected amino alcohol.

    Deprotection: The protecting group is removed under acidic conditions to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced amino alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid
  • 2-Amino-3-(4-bromophenyl)propanoic acid
  • 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid

Uniqueness

2-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-amino-3-(4-bromo-3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)

InChI Key

KNQZVZHVJCIMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)Br

Origin of Product

United States

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